N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
One of the primary applications of thiazole and its fused derivatives, such as N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, involves its synthesis for antimicrobial purposes. Research shows that the synthesis of thiazole derivatives and their reaction with various reagents can yield compounds with significant antimicrobial activities against both bacterial and fungal isolates. This includes reactions with acetophenone, aromatic aldehydes, and cyanomethylene reagents, among others, to produce compounds that were tested and showed in vitro antimicrobial activity against pathogens such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Radiosynthesis for Herbicide and Safener Studies
Another application involves the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners. Research into the synthesis of high-specific-activity versions of these compounds, such as acetochlor (a chloroacetanilide herbicide), for studies on their metabolism and mode of action highlights the importance of these compounds in agricultural science. The creation of radiolabeled compounds enables the detailed study of the biochemical pathways involved in herbicide action and safening, which are crucial for developing more effective and environmentally friendly agricultural chemicals (Latli & Casida, 1995).
Enzyme Inhibitory Activities
Further research has explored the conventional and microwave-assisted synthesis of 1,2,4-triazole analogues, including derivatives of this compound, for their enzyme inhibitory activities. These compounds have been evaluated for their potential against various enzymes, revealing promising activity profiles. For example, one study found that certain compounds showed good activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating potential therapeutic applications in conditions related to enzyme dysfunction (Virk et al., 2018).
Antitumor Activity
Additionally, the synthesis and antitumor activity evaluation of novel derivatives incorporating thiazole and other heterocycles have been significant. These compounds, derived from reactions involving thiazole precursors, have shown promising antitumor effects against various cancer cell lines in preliminary studies. The synthesis pathways often involve multi-step reactions, leading to the creation of compounds with potential application in cancer therapy. The detailed structural characterization and biological evaluation of these compounds contribute to the broader field of medicinal chemistry and oncology research (Albratty et al., 2017).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-25-12-8-9-14(19(25)27)18-22-23-20(24(18)3)29-13-17(26)21-15-10-6-7-11-16(15)28-5-2/h6-12H,4-5,13H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVOTAXHMQXNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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